

Methyl 2,2,2-trichloroacetimidate: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2,2,2-trichloroacetimidate**

Cat. No.: **B147344**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,2,2-trichloroacetimidate (CAS No. 2533-69-9) is a highly reactive and versatile reagent, pivotal in modern organic synthesis. Valued for its ability to act as an efficient electrophile, it serves as a cornerstone in the formation of esters, ethers, and glycosidic bonds, as well as in the synthesis of complex heterocyclic systems. Its utility is particularly pronounced in carbohydrate chemistry and in the protection of sensitive hydroxyl groups during the synthesis of complex molecules and active pharmaceutical ingredients. This guide provides an in-depth overview of its chemical properties, reactivity, and established experimental protocols.

Core Chemical and Physical Properties

Methyl 2,2,2-trichloroacetimidate is a colorless to light yellow liquid under standard conditions.^{[1][2]} Its high reactivity stems from the electron-withdrawing trichloromethyl group, which makes the imide carbon highly electrophilic and the imide group an excellent leaving group upon protonation.

Quantitative data for the compound are summarized in the table below for easy reference.

Property	Value	References
CAS Number	2533-69-9	[3] [4] [5]
Molecular Formula	C ₃ H ₄ Cl ₃ NO	[3] [4] [5]
Molecular Weight	176.43 g/mol	[4] [6] [7]
Appearance	Clear, colorless to light yellow liquid	[1] [2] [8]
Boiling Point	148-149 °C (lit.)	[9] [10] [11]
Melting Point	-30 °C	[4]
Density	1.425 - 1.51 g/cm ³ at 25 °C	[3] [4] [10] [11]
Refractive Index (n _{20/D})	1.4770 - 1.4800 (lit.)	[1] [4] [11]
Flash Point	74 °C (165.2 °F) - closed cup	[4] [11]
Storage Temperature	2-8°C	[6] [10] [11]
Solubility	Soluble in various organic solvents	[9]
SMILES	COC(=N)C(Cl)(Cl)Cl	[11] [12] [13]
InChI Key	OGBINJLTBZWRRB-UHFFFAOYSA-N	[11] [12] [13]

Spectroscopic Data Profile

The structural features of **methyl 2,2,2-trichloroacetimidate** give rise to a distinct spectroscopic signature. While specific experimental spectra are not readily available in all databases, the expected signals can be predicted based on its functional groups.

Spectroscopy	Expected Signals
¹ H NMR	A singlet for the methoxy (-OCH ₃) protons, expected around 3.5-4.0 ppm. A broad singlet for the imine (-NH) proton, which can be variable and may exchange with D ₂ O.
¹³ C NMR	A signal for the methoxy carbon (-OCH ₃) around 50-60 ppm. A signal for the imidate carbon (C=N) in the range of 150-165 ppm. A signal for the trichloromethyl carbon (-CCl ₃), typically found around 90-100 ppm.
Infrared (IR)	N-H stretching vibration around 3300-3400 cm ⁻¹ . C=N stretching absorption in the region of 1640-1690 cm ⁻¹ . C-O stretching band between 1000-1300 cm ⁻¹ . Strong C-Cl stretching absorptions, typically observed in the 600-850 cm ⁻¹ range.

Reactivity and Synthetic Applications

The reactivity of **methyl 2,2,2-trichloroacetimidate** is dominated by the electrophilicity of the imidate carbon. Activation, typically by a Brønsted or Lewis acid, transforms the imidate into an excellent leaving group (trichloroacetamide), facilitating nucleophilic attack.

O-Alkylation and Esterification

Trichloroacetimidates are extensively used to form ethers and esters under mild conditions, often without the need for an external catalyst. The carboxylic acid substrate itself is frequently acidic enough to protonate the imidate, initiating the reaction.^[6] This "symbiotic activation" avoids harsh conditions that could decompose sensitive substrates.

Glycosylation Reactions

In carbohydrate chemistry, the trichloroacetimidate method, pioneered by Schmidt, is a premier strategy for the stereoselective formation of glycosidic bonds.^[12] Glycosyl trichloroacetimidates, prepared from the corresponding hemiacetals, are activated by catalytic

amounts of a Lewis acid (e.g., TMSOTf, $\text{BF}_3 \cdot \text{OEt}_2$) to react with a glycosyl acceptor. This method is central to the synthesis of complex oligosaccharides and glycoconjugates. The stereochemical outcome can be influenced by the choice of catalyst, solvent, and temperature.

Acid-Catalyzed Rearrangement

In the absence of a strong nucleophile, trichloroacetimides can undergo a thermal or acid-catalyzed rearrangement to form the more stable N-trichloroacetyl compounds (amides).[\[12\]](#) This transformation, akin to a Chapman rearrangement, provides a synthetic route to protected amines.

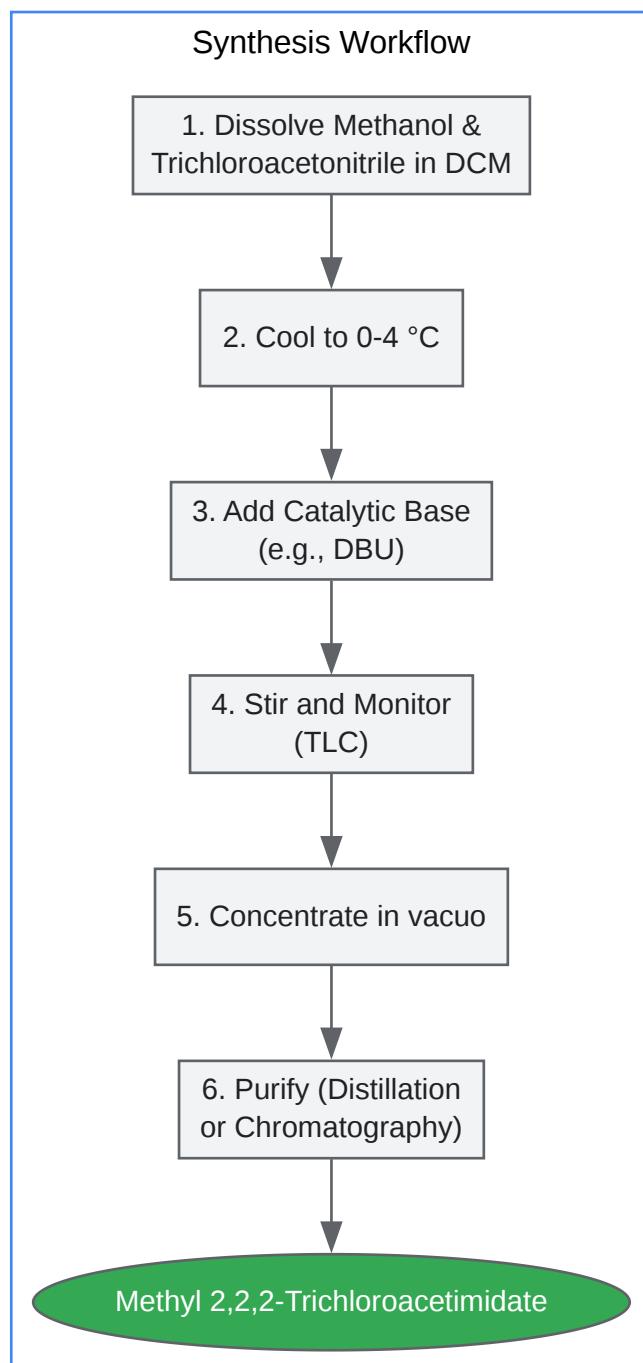
Synthesis of Heterocyclic Compounds

Methyl 2,2,2-trichloroacetimidate serves as a key starting material in the synthesis of various heterocyclic structures, such as novel bibenzimidazole oligomers and polymers.[\[3\]](#)[\[4\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocols

The following sections detail generalized procedures for the synthesis and key reactions of **methyl 2,2,2-trichloroacetimidate**.

Protocol 1: Synthesis of Methyl 2,2,2-trichloroacetimidate


This procedure is based on the general method for synthesizing alkyl trichloroacetimides from an alcohol and trichloroacetonitrile.

Materials:

- Methanol
- Trichloroacetonitrile (CCl_3CN)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate (K_2CO_3)
- Anhydrous dichloromethane (DCM) or Diethyl Ether

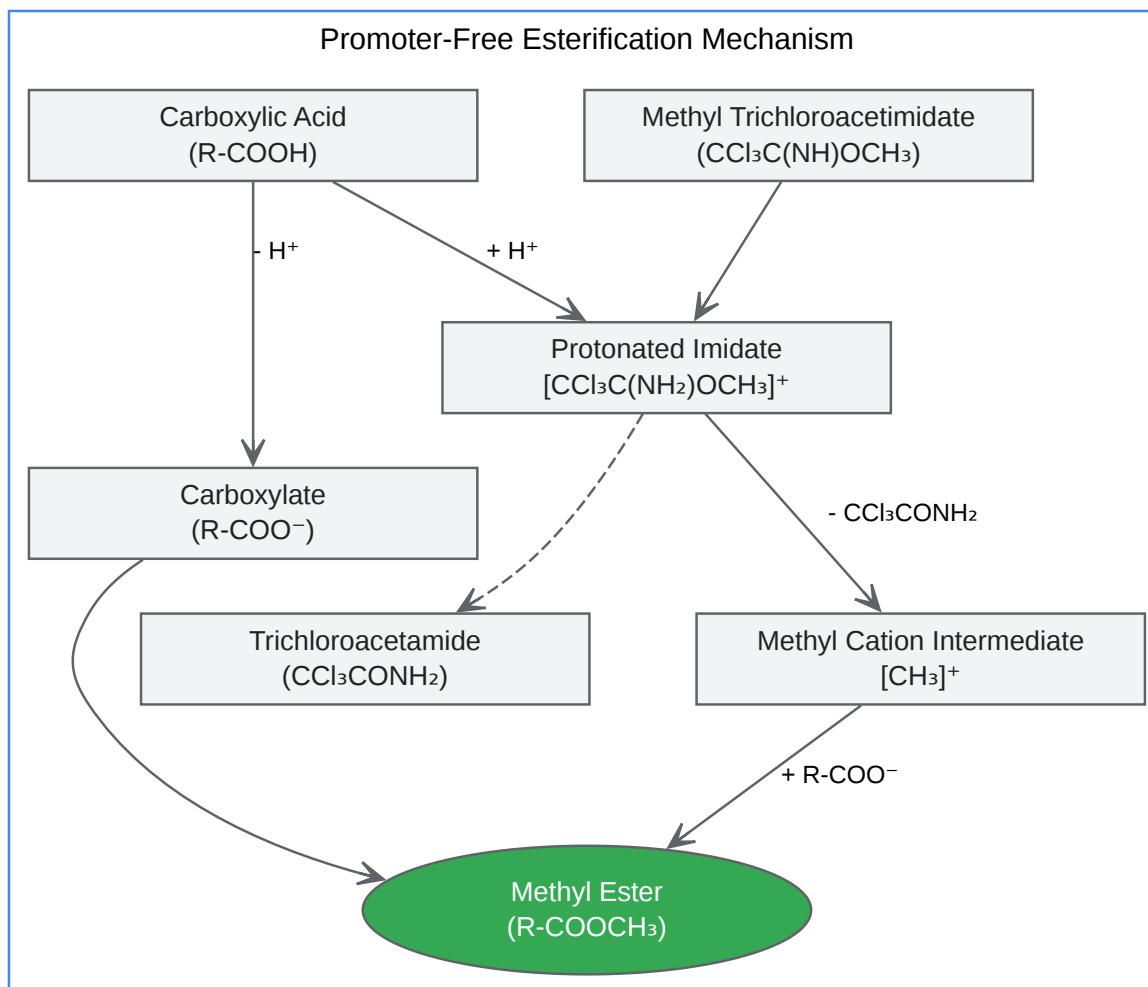
Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve methanol (1.0 equiv.) and trichloroacetonitrile (1.1-1.5 equiv.) in anhydrous DCM.
- Cool the solution to 0-4 °C using an ice bath.
- Slowly add a catalytic amount of a base, such as DBU (0.05-0.1 equiv.) or K₂CO₃, to the stirred solution.
- Allow the reaction to stir vigorously at low temperature and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent.
- The crude product can be purified by filtration through a short plug of silica gel or by distillation under reduced pressure to yield pure **methyl 2,2,2-trichloroacetimidate**.

[Click to download full resolution via product page](#)

Diagram 1. General workflow for the synthesis of **methyl 2,2,2-trichloroacetimidate**.

Protocol 2: Promoter-Free Esterification of Carboxylic Acids


This protocol describes the direct esterification of a carboxylic acid using an alkyl trichloroacetimidate without an external catalyst.

Materials:

- Carboxylic acid
- **Methyl 2,2,2-trichloroacetimidate**
- Anhydrous toluene or other high-boiling, non-polar solvent

Procedure:

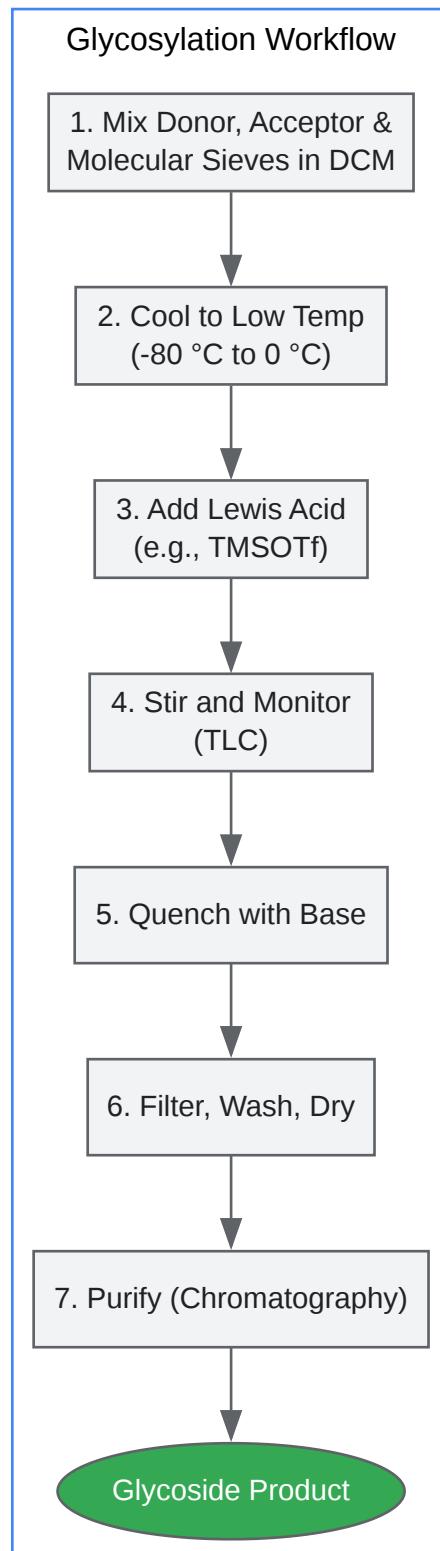
- To a solution of the carboxylic acid (1.0 equiv.) in anhydrous toluene, add **methyl 2,2,2-trichloroacetimidate** (1.5-2.0 equiv.).
- Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 18-24 hours, monitoring for the disappearance of the starting material by TLC.^[6]
- After completion, allow the mixture to cool to room temperature and concentrate in vacuo.
- The resulting residue contains the desired methyl ester and the trichloroacetamide byproduct.
- Purify the crude product by silica gel chromatography to isolate the pure ester. The trichloroacetamide byproduct is typically more polar and can be easily separated.

[Click to download full resolution via product page](#)

Diagram 2. Proposed mechanism for promoter-free esterification.

Protocol 3: Lewis Acid-Catalyzed Glycosylation

This is a generalized procedure for the coupling of a glycosyl trichloroacetimidate donor with a glycosyl acceptor.


Materials:

- Glycosyl trichloroacetimidate donor
- Glycosyl acceptor (containing a free hydroxyl group)

- Activated molecular sieves (3Å or 4Å)
- Lewis Acid catalyst (e.g., TMSOTf or $\text{BF}_3\cdot\text{OEt}_2$)
- Anhydrous DCM or other suitable aprotic solvent

Procedure:

- In a flame-dried, two-necked flask under an inert atmosphere, add the glycosyl acceptor (1.0 equiv.), glycosyl trichloroacetimidate donor (1.2-1.5 equiv.), and freshly activated powdered molecular sieves.
- Add anhydrous DCM via cannula and stir the suspension at room temperature for 30-60 minutes.
- Cool the reaction mixture to the desired temperature (typically between -80 °C and 0 °C).
- Slowly add a solution of the Lewis acid catalyst (0.1-0.5 equiv.) in anhydrous DCM to the cold suspension.
- Stir the reaction at this temperature and monitor its progress by TLC until the donor is consumed.
- Quench the reaction by adding a base, such as triethylamine or saturated aqueous sodium bicarbonate solution.
- Allow the mixture to warm to room temperature, filter through a pad of celite to remove the molecular sieves, and wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the resulting disaccharide by silica gel chromatography.

[Click to download full resolution via product page](#)

Diagram 3. General workflow for a Lewis acid-catalyzed glycosylation reaction.

Safety and Handling

Methyl 2,2,2-trichloroacetimidate is an irritant to the eyes, skin, and respiratory system.[9] [11] It is also a combustible liquid.[11] When handling this reagent, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[9] All operations should be conducted in a well-ventilated fume hood. Avoid exposure to high temperatures and open flames.[9]

Conclusion

Methyl 2,2,2-trichloroacetimidate is a powerful and enabling reagent for a variety of critical transformations in organic synthesis. Its predictable reactivity, coupled with the mild conditions often required for its use, makes it an invaluable tool for chemists in academic research and the pharmaceutical industry. A thorough understanding of its properties and reaction protocols allows for its effective application in the construction of complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Methyl-2,2,2-trifluoroacetamide(815-06-5) 13C NMR spectrum [chemicalbook.com]
- 2. Methyl 2,2,2-trichloroacetimidate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 2,2,2-三氯乙酰亚胺酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,2,2-Trichloroacetamide(594-65-0) 13C NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. lookchem.com [lookchem.com]
- 9. jk-sci.com [jk-sci.com]

- 10. PubChemLite - Methyl 2,2,2-trichloroacetimidate (C3H4Cl3NO) [pubchemlite.lcsb.uni.lu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Methyl trichloroacetate(598-99-2) IR Spectrum [m.chemicalbook.com]
- 13. Spectroscopic studies. Part VIII. Infrared spectra and structure of methyl acetimidate and methyl acetimidate hydrochloride - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Methyl 2,2,2-trichloroacetimidate: A Technical Guide for Advanced Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147344#methyl-2-2-2-trichloroacetimidate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com